3-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
Properties
IUPAC Name |
3-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S2/c1-24-18(12-26-16-8-4-5-9-17(16)30-21(26)28)22-23-20(24)29-13-19(27)25-11-10-14-6-2-3-7-15(14)25/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFOJDLEAADXLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2CCC3=CC=CC=C32)CN4C5=CC=CC=C5SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
This compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including an indole ring, a 1,2,4-triazole ring, and a benzothiazole ring. These types of structures are often found in pharmaceuticals and agrochemicals , and they can interact with various biological targets in complex ways.
Biological Activity
The compound 3-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic molecule that belongs to the class of triazole derivatives. This compound is characterized by its unique structural features, including an indoline moiety and a thiazole ring, which are known for their diverse biological activities. The exploration of its biological activity is critical for potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 396.49 g/mol. The presence of multiple functional groups, including triazole and thiazole rings, suggests significant potential for various biological activities.
Anticancer Activity
Research indicates that compounds similar to the one exhibit cytotoxicity against various cancer cell lines. For instance, derivatives of triazole have shown selective cytotoxicity against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The MTT assay has been employed to assess the cytotoxic effects, revealing that these compounds often demonstrate higher efficacy against melanoma cells compared to other types of cancer cells .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties . Triazole derivatives have been noted for their effectiveness against both Gram-positive and Gram-negative bacteria. For example, studies on related compounds have shown promising results against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA), indicating that modifications in the indoline or thiazole moieties can enhance antimicrobial efficacy .
Antioxidant Properties
Compounds containing indoline structures have also been investigated for their antioxidant activity . The presence of sulfur in the thioether linkage may contribute to this activity, providing a mechanism for scavenging free radicals and protecting cells from oxidative stress .
Case Study 1: Anticancer Efficacy
A study focused on the synthesis of triazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The synthesized compound exhibited an IC50 value of less than 10 μM against rapidly dividing A549 lung cancer cells, indicating strong antiproliferative activity . The mechanism of action appears to involve apoptosis induction through mitochondrial pathways.
Case Study 2: Antimicrobial Testing
In another research effort, derivatives were tested against microbial strains including MRSA and Candida albicans. The results indicated that certain modifications to the triazole ring significantly improved antibacterial activity, with minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL observed against MRSA .
Data Tables
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds featuring the indolin and triazole structures exhibit significant antimicrobial properties. For instance, derivatives of similar compounds have shown efficacy against various bacterial strains, suggesting that the compound could be evaluated for its antibacterial capabilities. The presence of the thioether linkage may contribute to enhanced interaction with microbial enzymes .
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. The compound may exhibit cytotoxic effects on cancer cell lines due to its ability to interfere with cellular processes. For example, related compounds have demonstrated anti-proliferative activities against gastric carcinoma and breast adenocarcinoma cells . The mechanism often involves the inhibition of key enzymes or pathways critical for cancer cell survival.
Acetylcholinesterase Inhibition
Another promising application is in the field of neuropharmacology. Compounds similar to 3-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one have been studied as potential acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases such as Alzheimer's .
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions starting from easily accessible precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) are essential for confirming the structure and purity of the synthesized compound .
Case Study 1: Antimicrobial Evaluation
A study explored the synthesis of various indolin derivatives and their antimicrobial activities. Compounds with similar structural motifs showed promising results against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .
Case Study 2: Anticancer Activity
In vitro studies on indoline-based compounds demonstrated significant cytotoxicity against various cancer cell lines. The findings suggested that these compounds could induce apoptosis through mitochondrial pathways, making them candidates for further development as anticancer agents .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Triazole Substitution : Replacing the 4-methyl group with phenyl (as in ) increases molecular weight and may alter pharmacokinetics (e.g., solubility, membrane permeability).
- Heterocyclic Core: Benzothiazolone (target compound) vs. quinazolinone () influences electron distribution and hydrogen-bonding capacity, affecting target selectivity.
- Linker Flexibility : Thioether vs. acetylide () or triazolylthio () groups modulate steric hindrance and metabolic stability.
Advantages and Limitations
- Target Compound :
- Advantages : Compact structure with balanced lipophilicity; methyl group may reduce metabolic oxidation vs. phenyl.
- Limitations : Lack of experimental data on synthesis yield, solubility, or toxicity.
- Analogues: Quinazolinone-triazole hybrids () offer proven bioactivity but require complex catalysts (Cu@Py-Oxa@SPION) . Thiazolidinone-indole derivatives () show antimicrobial efficacy but lower synthetic yields (70–86%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
